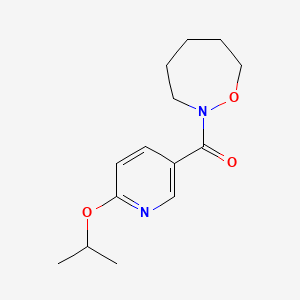
Oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone is a complex organic compound that features a combination of oxazepane and pyridine moieties
Preparation Methods
The synthesis of Oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazepane ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often results in the formation of ketones or aldehydes.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazepane ring.
Scientific Research Applications
Oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone can be compared to other similar compounds, such as:
Oxazepam: A benzodiazepine used for its anxiolytic and sedative properties.
Pyridin-2-yl-methanone: An aromatic ketone with various pharmaceutical applications.
Imidazole derivatives: Known for their broad range of biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
oxazepan-2-yl-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(2)19-13-7-6-12(10-15-13)14(17)16-8-4-3-5-9-18-16/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSBKEQHFXFVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(pyrazol-1-ylmethyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide](/img/structure/B6772218.png)
![3-oxo-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-4-propyl-1,4-diazepane-1-carboxamide](/img/structure/B6772231.png)
![N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide](/img/structure/B6772237.png)

![1-[3-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carbonyl)azetidin-1-yl]ethanone](/img/structure/B6772253.png)
![1-Methyl-4-[[3-[3-(morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-2-one](/img/structure/B6772257.png)
![3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide](/img/structure/B6772265.png)

![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide](/img/structure/B6772288.png)

![[5-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-3-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772313.png)

![[3-(Oxazepane-2-carbonyl)cyclohexyl]-(oxazepan-2-yl)methanone](/img/structure/B6772331.png)

